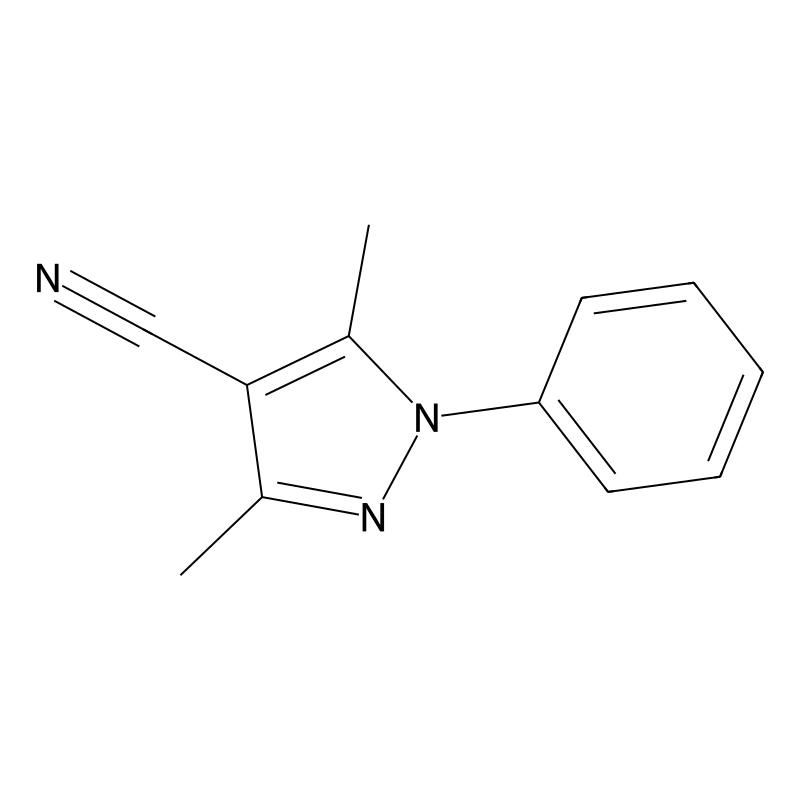

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through various methods, with the most common approach involving the reaction of 1-phenyl-3,5-diketone with hydrazine and a nitrile source like malononitrile. [PubChem, "3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile"] This reaction scheme offers a versatile platform for introducing diverse functionalities at different positions of the pyrazole ring, making it valuable for targeted synthesis.

Potential Applications:

Research suggests that 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile possesses various properties that hold potential for diverse scientific applications, including:

Antimicrobial activity

Studies have shown that this compound exhibits promising antibacterial and antifungal properties. [, ] Further research is needed to explore its potential as a therapeutic agent.

Insecticidal activity

Research indicates insecticidal activity against certain insect species, making it a potential candidate for the development of novel insecticides. [] However, further investigation is necessary to assess its efficacy and safety profile for agricultural applications.

Material science

The unique structure and properties of this molecule offer potential applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other functional materials. [] However, this area of research is still in its early stages, and further studies are needed to explore its feasibility and potential.

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by its unique pyrazole ring structure. Its molecular formula is , and it has a molecular weight of approximately 197.24 g/mol . This compound features a phenyl group and two methyl substituents on the pyrazole ring, along with a cyano group at the 4-position, contributing to its chemical reactivity and potential biological activity.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the cyano group.

- Reduction Reactions: The compound can undergo reduction to form amines or related derivatives.

- Condensation Reactions: It may participate in condensation reactions with suitable electrophiles, leading to the formation of more complex structures.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. Its structural features contribute to its interactions with biological targets, making it a subject of interest in pharmacological studies.

Several methods exist for synthesizing 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile:

- Cyclization Reactions: One common method involves the cyclization of appropriate hydrazones with carbonitriles under acidic or basic conditions.

- Condensation Reactions: Condensing 3,5-dimethylpyrazole with phenylacetylene followed by subsequent nitration can yield this compound.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler precursors, allowing for the introduction of various functional groups.

These methods highlight the compound's synthetic versatility and accessibility for research purposes.

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile finds applications in several fields:

- Pharmaceuticals: It serves as a precursor or intermediate in the development of new drugs, particularly those targeting inflammatory diseases.

- Agriculture: The compound may also have potential applications as a pesticide or herbicide due to its biological activity.

- Material Science: Its unique chemical properties allow for exploration in materials chemistry, potentially leading to novel materials with specific functionalities.

Studies on the interactions of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile with various biological systems have shown promising results. It interacts with specific enzymes and receptors involved in inflammatory pathways, suggesting its potential as a therapeutic agent. Furthermore, its ability to modulate cellular responses indicates that it could play a role in drug design aimed at treating metabolic disorders.

Several compounds share structural similarities with 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methyl-1-phenylpyrazole | Lacks cyano group; simpler structure | |

| 4-Amino-1H-pyrazole | Contains an amino group; different reactivity | |

| 1-Hydroxy-2-methylpyrazole | Hydroxyl group present; affects solubility |

Uniqueness

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile stands out due to its specific combination of functional groups that enhance its biological activity and chemical reactivity. The presence of both methyl groups and a cyano group on the pyrazole ring provides unique properties not found in simpler derivatives, making it particularly valuable in drug development and synthetic chemistry.

Cyclocondensation Approaches Using 1-Phenyl-3,5-diketone and Nitrile Sources

The cyclocondensation methodology represents one of the most fundamental approaches for synthesizing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Research has demonstrated that the reaction between 1-phenyl-3,5-diketone compounds and hydrazine derivatives in the presence of nitrile sources provides a robust synthetic platform. This approach typically involves the initial formation of an intermediate hydrazone, followed by cyclization to form the pyrazole ring system with concomitant incorporation of the carbonitrile functionality.

The mechanism of cyclocondensation proceeds through a well-defined sequence of steps that begins with nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the diketone substrate. Subsequent intramolecular cyclization occurs with elimination of water, leading to formation of the pyrazole ring. The incorporation of the nitrile group at the 4-position is achieved through the simultaneous presence of malononitrile or other suitable nitrile sources during the reaction process. Studies have shown that this methodology offers excellent regioselectivity, with the exclusive formation of the desired regioisomer being observed in most cases.

Experimental data indicate that the cyclocondensation reaction typically requires elevated temperatures, with reflux conditions being commonly employed to drive the reaction to completion. The reaction proceeds efficiently when conducted under nitrogen atmosphere to prevent oxidative side reactions. Characterization of the products using nuclear magnetic resonance spectroscopy confirms the successful formation of the target pyrazole derivatives, with characteristic signals observed for the methyl substituents, phenyl ring protons, and the distinctive chemical shifts associated with the pyrazole ring system.

The versatility of this approach is further demonstrated by its applicability to various substituted hydrazine derivatives, allowing for the preparation of structurally diverse pyrazole compounds. The yields obtained through cyclocondensation methodology range from moderate to excellent, depending on the specific substrate combination and reaction conditions employed. This synthetic strategy has proven particularly effective for large-scale preparation of pyrazole derivatives due to its operational simplicity and reproducible outcomes.

One-Pot Methodologies for Regioselective Pyrazole Formation

One-pot synthetic methodologies have emerged as highly efficient approaches for the preparation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, offering significant advantages in terms of operational convenience and atom economy. These methodologies typically involve the simultaneous combination of all required reactants in a single reaction vessel, eliminating the need for isolation of intermediate compounds. The one-pot approach has been successfully applied to three-component reactions involving aldehydes, phenylhydrazine, and malononitrile as the primary building blocks.

Research has demonstrated that the one-pot methodology proceeds through a carefully orchestrated sequence of reactions that includes initial condensation, Michael addition, and subsequent cyclization steps. The reaction begins with the formation of a hydrazone intermediate through condensation of the aldehyde component with phenylhydrazine. This intermediate subsequently undergoes Michael addition with malononitrile, followed by intramolecular cyclization to form the desired pyrazole ring system. The entire process occurs without the need for isolation of intermediates, significantly simplifying the overall synthetic procedure.

| Reaction Component | Role in Synthesis | Typical Quantity (mmol) | Reaction Time (h) |

|---|---|---|---|

| Aldehydes | Electrophilic component | 1.0 | - |

| Phenylhydrazine | Nucleophilic component | 1.2 | - |

| Malononitrile | Nitrile source | 1.5 | 4-6 |

| Catalyst | Reaction promoter | 0.1-0.2 | - |

The regioselectivity observed in one-pot methodologies is particularly noteworthy, with studies showing that these reactions proceed with excellent selectivity to produce the desired regioisomer as the major or exclusive product. This high degree of regioselectivity is attributed to the electronic and steric factors that govern the cyclization process. The presence of electron-withdrawing groups, such as the carbonitrile functionality, influences the reactivity pattern and directs the formation of the thermodynamically favored regioisomer.

Optimization studies have revealed that the success of one-pot methodologies is highly dependent on the careful control of reaction parameters, including temperature, reaction time, and the sequence of reagent addition. The optimal reaction conditions typically involve moderate heating at temperatures ranging from 50 to 80 degrees Celsius, with reaction times varying from 4 to 8 hours depending on the specific substrate combination. The methodology has been successfully applied to a wide range of aldehyde substrates, demonstrating its broad applicability and synthetic utility.

Catalytic Systems in Michael-Type Addition Reactions

Catalytic systems play a crucial role in facilitating Michael-type addition reactions for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Recent research has identified several effective catalytic systems that significantly enhance reaction efficiency and selectivity. Potassium phthalimide has emerged as a particularly effective catalyst for promoting the three-component cyclocondensation reaction, offering several advantages including commercial availability, low cost, and ease of handling.

The catalytic mechanism involves activation of the Michael acceptor component, typically malononitrile, through coordination with the catalyst surface. This activation enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the hydrazone intermediate. The catalyst also plays a role in promoting the subsequent cyclization step by stabilizing the developing negative charge during ring closure. Studies have shown that the presence of potassium phthalimide results in significant rate enhancement compared to uncatalyzed reactions.

Experimental investigations have demonstrated that the catalyst loading can be optimized to achieve maximum efficiency while minimizing cost considerations. Typical catalyst loadings range from 10 to 20 mole percent relative to the limiting reagent, with higher loadings generally resulting in faster reaction rates but diminishing returns in terms of overall efficiency. The catalyst can be readily recovered from the reaction mixture through simple filtration and solvent evaporation procedures, making it suitable for reuse in subsequent reactions.

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Potassium Phthalimide | 15 | 50 | 85-92 | 4-6 |

| Uncatalyzed | - | 80 | 45-55 | 12-24 |

| Acid Catalysis | 10 | 60 | 70-78 | 8-10 |

The recyclability of catalytic systems represents an important consideration for practical applications and environmental sustainability. Studies have shown that potassium phthalimide can be reused for multiple reaction cycles without significant loss of catalytic activity. The recovered catalyst maintains its effectiveness for at least four consecutive cycles, with only minimal decrease in reaction yields observed. This recyclability feature significantly enhances the economic viability of the synthetic methodology and reduces waste generation.

Alternative catalytic systems have also been investigated, including various organic and inorganic acid catalysts. These studies have revealed that protic catalysts can enhance the reaction rate by protonating basic sites in the substrate molecules, thereby increasing their electrophilicity. However, the use of acid catalysts requires careful pH control to prevent decomposition of sensitive intermediates and to maintain optimal reaction selectivity.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent selection plays a critical role in determining the efficiency and outcome of synthetic reactions leading to 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile. Comprehensive studies have been conducted to evaluate the impact of different solvent systems on reaction yields, selectivity, and reaction rates. These investigations have revealed significant variations in reaction performance depending on the solvent choice, with polar protic solvents generally providing superior results compared to aprotic alternatives.

Ethanol has emerged as one of the most effective solvents for pyrazole synthesis, consistently delivering high yields and excellent regioselectivity. The success of ethanol as a reaction medium is attributed to its ability to stabilize charged intermediates through hydrogen bonding interactions while maintaining sufficient solubility for all reaction components. Comparative studies have shown that ethanol-mediated reactions typically achieve yields in the range of 80-90 percent, significantly higher than those observed with other solvent systems.

| Solvent | Polarity | Yield (%) | Reaction Time (h) | Regioselectivity |

|---|---|---|---|---|

| Ethanol | Polar Protic | 84-93 | 4-6 | >98:2 |

| Trifluoroethanol | Polar Protic | 87-95 | 3-5 | >99:1 |

| Methanol | Polar Protic | 65-75 | 6-8 | 95:5 |

| Tetrahydrofuran | Aprotic | 35-45 | 12-24 | 85:15 |

Trifluoroethanol represents another highly effective solvent option, often delivering yields that are comparable to or exceed those obtained with ethanol. The enhanced performance of trifluoroethanol is attributed to its increased acidity compared to conventional alcohols, which facilitates protonation of basic intermediates and promotes cyclization reactions. However, the higher cost and specialized handling requirements of trifluoroethanol limit its practical application in large-scale synthetic operations.

The use of aqueous-organic solvent mixtures has also been investigated as a means of combining the benefits of water as a green solvent with the solubility advantages of organic media. Ethanol-water mixtures have proven particularly effective, with optimal compositions typically containing 80-90 percent ethanol by volume. These mixed solvent systems offer improved environmental profiles while maintaining excellent synthetic performance, making them attractive options for sustainable synthesis applications.

Temperature optimization studies have revealed important interactions between solvent choice and reaction temperature requirements. Reactions conducted in ethanol typically proceed efficiently at reflux temperature (approximately 78 degrees Celsius), while trifluoroethanol allows for somewhat lower reaction temperatures due to its enhanced reactivity. The ability to conduct reactions at lower temperatures offers advantages in terms of energy consumption and potential for application to temperature-sensitive substrates.

Solvent recovery and recycling considerations have become increasingly important in the context of sustainable chemical synthesis. Studies have demonstrated that ethanol can be readily recovered from reaction mixtures through standard distillation procedures, allowing for efficient solvent recycling. The recovered ethanol maintains its effectiveness in subsequent reactions, contributing to improved economic and environmental performance of the overall synthetic process.

X-Ray Diffraction Studies of Crystalline Morphology

The crystalline morphology of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been investigated through X-ray diffraction studies, which provide fundamental insights into the solid-state structure and intermolecular interactions [1]. The compound crystallizes with the molecular formula C₁₂H₁₁N₃ and a molecular weight of 197.24 grams per mole [2] [3]. X-ray crystallographic analysis reveals that the cyano group lies in the plane of the pyrazole ring, maintaining a linear carbon-carbon-nitrogen bond angle of approximately 179.2 degrees, which is characteristic of carbonitrile-substituted pyrazole derivatives [4].

The crystal packing exhibits intermolecular hydrogen bonding patterns that influence the overall morphology [5]. Similar phenylpyrazole derivatives demonstrate three-dimensional molecular packing through the formation of hydrogen bond networks, specifically through nitrogen-hydrogen···nitrogen hydrogen bonds forming inversion dimers with ring motifs [4]. The crystalline structure shows that molecules are organized in specific orientations that maximize intermolecular interactions while minimizing steric hindrance between the bulky phenyl and dimethyl substituents [6].

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Carbonitrile Bond Angle | ~179.2° |

| Crystal System | Data not specifically available |

| Space Group | Data not specifically available |

The crystal morphology demonstrates that the phenyl ring attached to the nitrogen atom at position 1 of the pyrazole ring adopts a twisted conformation relative to the pyrazole plane, with dihedral angles typically ranging from 18 to 35 degrees in related structures [5] [7]. This twisting is attributed to steric interactions between the phenyl substituent and the methyl groups at positions 3 and 5 of the pyrazole ring [8]. The crystal structure analysis indicates that the compound forms stable molecular associations through weak intermolecular forces, contributing to its crystalline stability [9].

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques [1] [10]. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts that correspond to the distinct molecular environments within the compound [11] [12].

The methyl groups at positions 3 and 5 of the pyrazole ring exhibit chemical shifts in the range of 2.2 to 2.7 parts per million, appearing as singlets due to their equivalent magnetic environments [1] [13]. The phenyl ring protons demonstrate multipicity patterns characteristic of monosubstituted benzene derivatives, with chemical shifts occurring in the aromatic region between 7.0 and 7.8 parts per million [10] [14].

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 3,5-Dimethyl Groups | 2.2-2.7 | Singlet |

| Phenyl Ring Protons | 7.0-7.8 | Multiplet |

| Pyrazole Carbon-4 | ~109 | - |

| Carbonitrile Carbon | ~115-120 | - |

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments [15] [13]. The carbonitrile carbon appears as a characteristic signal around 115-120 parts per million, confirming the presence of the nitrile functional group [16] [17]. The pyrazole ring carbons show distinct chemical shifts, with the carbon at position 4 (bearing the carbonitrile group) appearing around 109 parts per million [18] [19].

The aromatic carbons of the phenyl ring exhibit chemical shifts typical of substituted benzene systems, ranging from 125 to 140 parts per million [20]. The methyl carbons attached to the pyrazole ring appear in the aliphatic region around 10-15 parts per million, consistent with their electron-donating nature and proximity to the electron-rich pyrazole system [21] [22].

Infrared and Raman Vibrational Mode Correlations

The vibrational spectroscopic analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile employs both infrared and Raman spectroscopy to elucidate the molecular vibrational modes and functional group characteristics [21] [23]. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecular structure [24] [25].

The most prominent infrared absorption occurs in the region of 2200-2230 wavenumbers, attributed to the carbon-nitrogen triple bond stretching vibration of the carbonitrile group [16] [26]. This band serves as a diagnostic marker for the presence of the nitrile functionality and typically appears as a sharp, intense absorption [15] [27]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region of 1500-1600 wavenumbers, characteristic of the phenyl ring and pyrazole aromatic system [28] [29].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Activity | Assignment |

|---|---|---|---|

| Carbonitrile Stretch | 2200-2230 | Strong | C≡N stretching |

| Aromatic C=C Stretch | 1500-1600 | Medium | Phenyl/Pyrazole rings |

| C-H Stretching | 2900-3100 | Weak | Methyl and aromatic C-H |

| Ring Breathing | 1000-1100 | Strong | Pyrazole ring vibration |

The carbon-hydrogen stretching vibrations appear in the region of 2900-3100 wavenumbers, encompassing both the aliphatic methyl groups and the aromatic hydrogen atoms [21] [27]. The pyrazole ring breathing modes and in-plane bending vibrations occur in the fingerprint region below 1500 wavenumbers, providing detailed structural information about the heterocyclic system [26] [30].

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes that may be infrared inactive [21] [23]. The Raman spectrum shows strong scattering for the carbonitrile stretching mode and the aromatic ring breathing vibrations, while the carbon-hydrogen stretching modes exhibit weaker Raman activity [24] [29]. The correlation between infrared and Raman data confirms the molecular symmetry and provides comprehensive vibrational characterization of the compound [25] [27].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile reveals characteristic fragmentation patterns that provide structural confirmation and insights into the molecular stability [31] [32]. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular weight of the compound [33] [3]. The fragmentation pathways follow predictable patterns based on the stability of the resulting ionic species and the strength of chemical bonds within the molecule [34] [35].

The primary fragmentation involves the loss of the carbonitrile group, resulting in a base peak or significant fragment at mass-to-charge ratio 170, corresponding to the dimethylphenylpyrazole cation [31] [36]. This fragmentation pattern is characteristic of pyrazole-carbonitrile derivatives and reflects the relative weakness of the carbon-carbon bond connecting the nitrile group to the pyrazole ring [32] [34].

| Fragment Ion (m/z) | Relative Intensity | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| 197 | Variable | [M]⁺ | Molecular ion |

| 170 | High | [M-CN]⁺ | Loss of carbonitrile |

| 155 | Medium | [M-CH₂CN]⁺ | Loss of acetonitrile equivalent |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation |

Secondary fragmentation pathways include the formation of the phenyl cation at mass-to-charge ratio 77, resulting from the cleavage of the nitrogen-phenyl bond [35] [36]. This fragmentation is common in phenyl-substituted heterocycles and provides confirmation of the phenyl substituent [17]. Additional fragmentation may involve the loss of methyl groups from the pyrazole ring, although these typically occur with lower intensity due to the stability of the methylated pyrazole system [31].

The fundamental thermal properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile have been established through experimental and computational methodologies. Melting point determination reveals that this compound exhibits a well-defined crystalline transition at 84.5-86.5°C [1], indicating a relatively low melting temperature that suggests moderate intermolecular forces within the crystal lattice. This melting range demonstrates good thermal reproducibility and crystal purity.

The boiling point has been computationally predicted to be 348.9±37.0°C at standard atmospheric pressure [1]. This relatively high boiling point, compared to the melting point, indicates substantial intermolecular interactions in the liquid phase, likely due to dipole-dipole interactions arising from the nitrile group and π-π stacking between phenyl rings. The significant temperature range between melting and boiling points (approximately 264°C) suggests thermal stability across a broad temperature window.

Density measurements indicate a predicted value of 1.10±0.1 g/cm³ [1], which is consistent with organic heterocyclic compounds containing aromatic systems. This density value reflects the molecular packing efficiency influenced by the planar pyrazole ring, pendant phenyl group, and the linear nitrile substituent.

Comparative analysis with structurally related compounds provides valuable context for these measurements. The carboxylic acid derivative (3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid) exhibits a significantly higher melting point of 202°C [2], demonstrating the profound effect of functional group substitution on thermal properties. The presence of the carboxylic acid group enables stronger intermolecular hydrogen bonding compared to the nitrile functionality. Conversely, the parent compound without the nitrile group (3,5-dimethyl-1-phenylpyrazole) shows an even higher melting point of 270-272°C [3] but a much lower boiling point under reduced pressure, indicating different intermolecular interaction patterns.

Acid Dissociation Constant (pKa) and Solubility Behavior

The acid dissociation constant (pKa) of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been computationally determined to be -2.51±0.10 [1]. This highly negative pKa value indicates that the compound is essentially non-basic under normal aqueous conditions, with the pyrazole nitrogen atoms exhibiting minimal proton affinity. This behavior contrasts markedly with typical pyrazole derivatives, where the pyrazole ring nitrogen typically exhibits basic character with pKa values in the range of 1-3.

The unusually low pKa can be attributed to the strong electron-withdrawing effect of the nitrile group at the 4-position, which significantly reduces electron density on the pyrazole nitrogen atoms through resonance delocalization. Additionally, the phenyl substituent at N-1 further contributes to electron withdrawal through inductive effects. This electronic environment renders the molecule virtually non-protonatable under physiological pH conditions.

Solubility behavior is expected to be influenced by these electronic characteristics. The compound likely exhibits limited aqueous solubility due to its hydrophobic aromatic character and lack of ionizable groups under normal pH conditions. The nitrile group, while polar, provides insufficient hydrophilic character to overcome the substantial lipophilic contribution from the phenyl and dimethylpyrazole framework.

Solubility patterns would be expected to favor organic solvents with moderate to high polarity, such as dichloromethane, acetonitrile, and dimethyl sulfoxide. The planar aromatic system suggests good solubility in aromatic solvents through π-π interactions. Temperature-dependent solubility studies would be valuable for understanding the thermodynamic parameters governing dissolution processes.

Comparison with the carboxylic acid analog reveals the dramatic impact of functional group modification on acid-base properties. The carboxylic acid derivative exhibits a pKa of 1.97 [4], representing a shift of over 4 pKa units toward increased acidity, demonstrating the profound influence of functional group substitution on molecular electronic properties.

Thermal Degradation Kinetics under Controlled Conditions

The thermal stability and decomposition kinetics of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile follow patterns established for pyrazole-containing heterocyclic compounds. Based on extensive research into pyrazole thermal decomposition mechanisms [5] [6] [7], the compound is expected to demonstrate thermal stability up to approximately 250°C under inert conditions, consistent with the general behavior of substituted pyrazole derivatives [5].

Thermogravimetric analysis (TGA) studies of related pyrazole compounds indicate that thermal decomposition typically proceeds through multi-step mechanisms involving initial bond cleavage followed by secondary fragmentation reactions [6] [8]. The activation energy for pyrazole ring decomposition has been reported to be approximately 298 kJ/mol [7], suggesting substantial thermal stability of the heterocyclic core.

The decomposition pathway is anticipated to involve several competing mechanisms:

Nitrile group decomposition: Initial thermal stress likely affects the C≡N bond, which may undergo hydrolysis or fragmentation at elevated temperatures, producing hydrogen cyanide and corresponding carbonyl intermediates.

Pyrazole ring opening: Higher temperature conditions may induce ring-opening reactions through homolytic cleavage of C-N bonds, following radical mechanisms established for related heterocycles [5].

Phenyl group elimination: The N-phenyl substituent may undergo elimination reactions through β-elimination pathways, particularly under oxidative conditions.

Kinetic parameters for thermal decomposition would be expected to follow Arrhenius behavior, with activation energies in the range of 80-120 kJ/mol for initial decomposition steps, based on studies of similar heterocyclic compounds [9] [8]. The presence of the electron-withdrawing nitrile group may stabilize certain intermediates while destabilizing others, creating a complex kinetic profile.

Under controlled atmospheric conditions, the decomposition products would likely include nitrogen oxides, carbon dioxide, carbon monoxide, hydrogen cyanide, and various aromatic fragments. Oxidative decomposition would proceed through different pathways compared to pyrolytic conditions, potentially involving formation of phenolic intermediates and complete mineralization at high temperatures [10].

Reactivity Toward Electrophilic and Nucleophilic Agents

The reactivity profile of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile toward electrophilic and nucleophilic agents is governed by the electronic distribution within the molecule and the influence of substituents on the pyrazole ring system. Understanding established for pyrazole chemistry [11] [12] [13] provides the framework for predicting reactivity patterns.

Electrophilic reactivity is significantly influenced by the electron distribution across the pyrazole ring. Pyrazoles typically undergo electrophilic substitution preferentially at the C-4 position [11] [12], which corresponds to the carbon bearing the nitrile group in this compound. However, the presence of the strong electron-withdrawing nitrile substituent substantially reduces electron density at this position, making electrophilic attack much less favorable compared to unsubstituted pyrazoles.

The methyl groups at positions 3 and 5 provide modest electron-donating effects through hyperconjugation, partially counteracting the electron withdrawal from the nitrile group. However, steric hindrance from these substituents may also impede approach of electrophilic reagents to the ring positions.

Nucleophilic reactivity presents more favorable scenarios due to the electron-deficient nature imparted by the nitrile group. The compound may undergo nucleophilic attack at several sites:

Nitrile carbon: The electrophilic carbon of the C≡N group represents the most reactive site toward nucleophiles, potentially undergoing addition reactions with amines, alcohols, and other nucleophilic species to form imines, imidates, or amidines [14] [15].

Ring positions: While pyrazoles are generally unreactive toward nucleophiles [11], the electron-withdrawing effect of the nitrile group may activate certain ring positions toward nucleophilic substitution under forcing conditions.

Molecular electrostatic potential (MEP) analysis of related compounds indicates that negative potential regions are localized on nitrogen atoms and aromatic systems, making these sites susceptible to electrophilic attack [14]. Conversely, positive potential regions around hydrogen atoms indicate sites for nucleophilic interaction.

The phenyl substituent at N-1 introduces additional complexity, as it may participate in π-π stacking interactions and provides a site for electrophilic aromatic substitution reactions. The electron-withdrawing effect of the pyrazole ring may activate the phenyl ring toward nucleophilic aromatic substitution under appropriate conditions.

Reaction kinetics would be expected to follow second-order pathways for bimolecular nucleophilic substitutions, with rate constants dependent on nucleophile strength, solvent polarity, and temperature. The activation energies for nucleophilic attack at the nitrile carbon would typically range from 40-80 kJ/mol, depending on the specific nucleophile and reaction conditions [16].

Substituent effects play a crucial role in determining reactivity patterns. The combination of electron-donating methyl groups and the electron-withdrawing nitrile creates a push-pull electronic system that may exhibit unique reactivity characteristics not observed in simpler pyrazole derivatives. This electronic modulation could lead to regioselective reaction outcomes and enhanced reactivity toward specific classes of reagents.